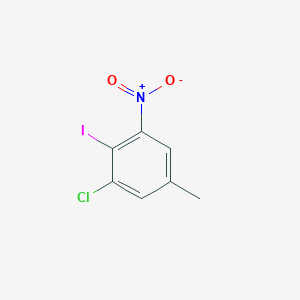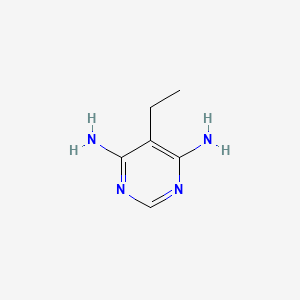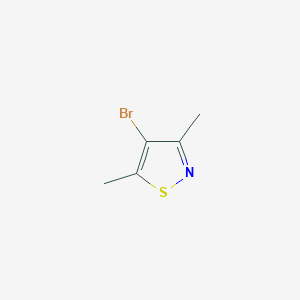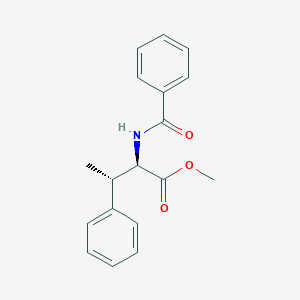
1-Chloro-2-iodo-5-methyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-iodo-5-methyl-3-nitrobenzene is an aromatic compound characterized by the presence of chlorine, iodine, methyl, and nitro groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-iodo-5-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Chloro-2-iodo-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nitration reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-iodo-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 1-Chloro-2-iodo-5-methyl-3-aminobenzene.
Carboxylic Acid Derivatives: Oxidation of the methyl group produces 1-Chloro-2-iodo-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-2-iodo-5-methyl-3-nitrobenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-iodo-5-methyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro and halogens) on the benzene ring influences its reactivity and interaction with nucleophiles. The compound’s effects are mediated through the formation of reactive intermediates, which can undergo further transformations to yield biologically active products.
Comparación Con Compuestos Similares
1-Chloro-2-iodo-5-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Chloro-2-iodo-3-nitrobenzene: Differently substituted, leading to variations in chemical behavior and uses.
1-Chloro-2-iodo-5-methyl-4-nitrobenzene: Positional isomer with distinct properties.
Uniqueness: 1-Chloro-2-iodo-5-methyl-3-nitrobenzene is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties. Its combination of halogens, methyl, and nitro groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H5ClINO2 |
|---|---|
Peso molecular |
297.48 g/mol |
Nombre IUPAC |
1-chloro-2-iodo-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5ClINO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |
Clave InChI |
NBUQAZOZZHQVDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,2-d]pyrimidine-2-methanamine](/img/structure/B12848418.png)




![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)



![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
